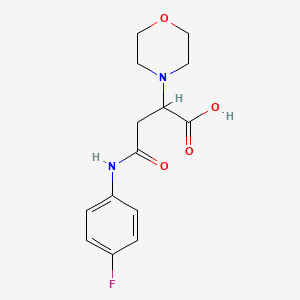
4-((4-Fluorophenyl)amino)-2-morpholino-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antibacterial Activity
A study by Kuramoto et al. (2003) explored the design of novel N-1 substituents of naphthyridones and quinolones, leading to compounds with potent antibacterial activities. While not directly mentioning the specified compound, this research highlights the relevance of fluoroquinolones and related structures in developing new antibacterial agents, suggesting potential applications of "4-((4-Fluorophenyl)amino)-2-morpholino-4-oxobutanoic acid" in similar contexts (Kuramoto et al., 2003).
Enzyme Activity Assays
The utilization of D-kynurenine, a compound structurally related to the one , in assaying D-amino acid oxidase activity, indicates potential applications of "this compound" in biochemical assays and studies involving enzyme activities (Ziyu Song et al., 2010).
Molecular Interactions and Crystal Structures
Research on 1,2,4-triazole derivatives by Shukla et al. (2014) and the synthesis and transformations of 4-methylquinolines by Aleksanyan et al. (2013) both demonstrate the complex intermolecular interactions and potential for crystallographic studies inherent in compounds with similar structures. These works suggest that "this compound" could be used in studying molecular interactions and developing new materials with specific crystal properties (Shukla et al., 2014); (Aleksanyan & Hambardzumyan, 2013).
Synthesis and Characterization of Novel Compounds
A study on the synthesis, characterization, and biological activity of morpholine derivatives indicates the potential pharmacological applications of related compounds. This research could point towards similar uses for "this compound" in developing new therapeutics or as a tool in pharmacological research (Mamatha S.V et al., 2019).
Fluorescence and Optical Sensors
Niu et al. (2002) describe the covalent immobilization of a fluorescent carrier on an optical sensor surface, demonstrating the utility of fluorophores in sensor development. This suggests potential applications for "this compound" in creating optical sensors for detecting specific molecules or ions (Niu et al., 2002).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been reported to exhibit inhibitory activity against influenza A and Coxsackie B4 virus .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, are known to influence various biochemical pathways, leading to a broad spectrum of biological activities .
Result of Action
Similar compounds have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
properties
IUPAC Name |
4-(4-fluoroanilino)-2-morpholin-4-yl-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O4/c15-10-1-3-11(4-2-10)16-13(18)9-12(14(19)20)17-5-7-21-8-6-17/h1-4,12H,5-9H2,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUMVLOYPHGLQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CC(=O)NC2=CC=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B2915647.png)
![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2915650.png)
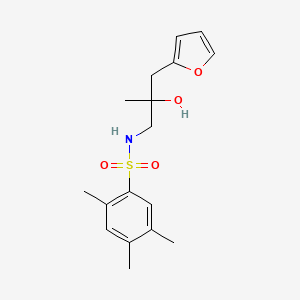
![1-(2-chloropyridin-3-yl)sulfonyl-N-[2,2,2-trifluoro-1-(4-methylphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2915653.png)
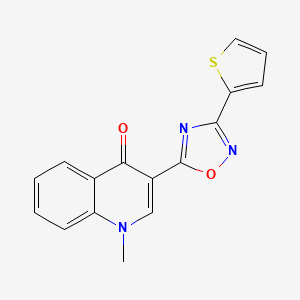
![5-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2915657.png)
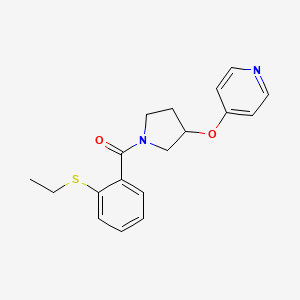
![3-(2-methoxyphenyl)-1-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2915660.png)

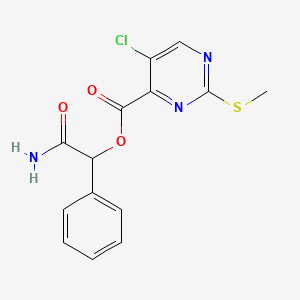
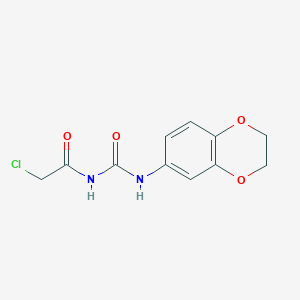
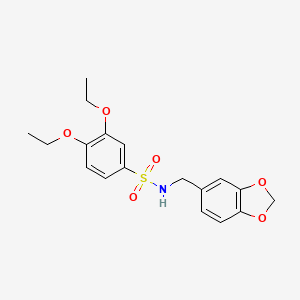
![N-[Cyano-(2-methoxyphenyl)methyl]-2,4,5-trifluoro-3-hydroxybenzamide](/img/structure/B2915669.png)
